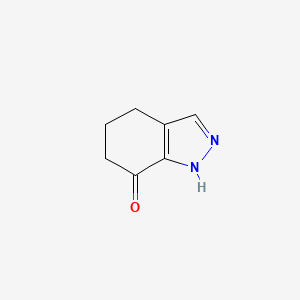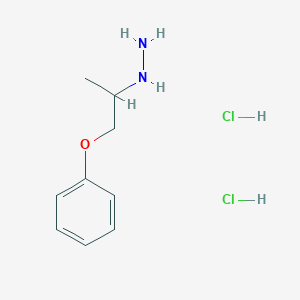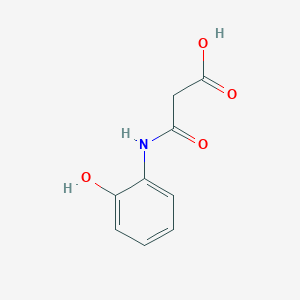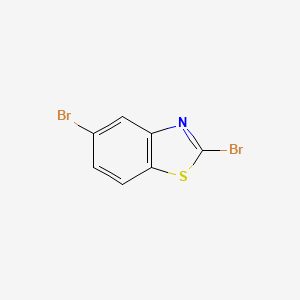
2,5-Dibromobenzothiazole
Overview
Description
2,5-Dibromobenzothiazole is a chemical compound with the molecular formula C7H3Br2NS. It is a derivative of benzothiazole, characterized by the presence of two bromine atoms at the 2nd and 5th positions on the benzene ring. This compound is known for its pale-yellow to yellow-brown solid form and is used in various scientific research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
The primary target of 2,5-Dibromobenzothiazole is MmpL3 , a mycobacterial mycolic acid transporter . This transporter plays a crucial role in the survival and virulence of Mycobacterium tuberculosis, making it a promising target for anti-tubercular compounds .
Mode of Action
This compound interacts with its target, MmpL3, inhibiting its function . This inhibition disrupts the transport of mycolic acids, essential components of the mycobacterial cell wall. The disruption in mycolic acid transport leads to a compromise in the integrity of the bacterial cell wall, thereby inhibiting the growth and survival of the bacteria .
Biochemical Pathways
The action of this compound affects the mycolic acid transport pathway, which is vital for the survival of Mycobacterium tuberculosis . By inhibiting MmpL3, the compound disrupts this pathway, leading to downstream effects such as compromised cell wall integrity and inhibited bacterial growth .
Result of Action
The result of this compound’s action is the inhibition of Mycobacterium tuberculosis growth . By targeting and inhibiting MmpL3, the compound disrupts mycolic acid transport, leading to a compromised bacterial cell wall. This disruption inhibits the bacteria’s ability to grow and survive .
Biochemical Analysis
Biochemical Properties
2,5-Dibromobenzothiazole plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It has been observed to interact with several enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds. The interaction between this compound and cytochrome P450 enzymes often results in the inhibition of the enzyme’s activity, thereby affecting the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cell lines, it has been demonstrated to induce apoptosis, a programmed cell death mechanism, by activating caspases and other apoptotic proteins . This compound also influences cell signaling pathways, such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation.
Moreover, this compound affects gene expression by modulating transcription factors and other regulatory proteins. It has been observed to downregulate the expression of oncogenes while upregulating tumor suppressor genes, thereby exerting anti-cancer effects . The impact on cellular metabolism includes alterations in glycolytic and oxidative phosphorylation pathways, leading to changes in cellular energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to the active sites of enzymes, leading to enzyme inhibition. For example, its interaction with cytochrome P450 enzymes results in the inhibition of these enzymes, affecting the metabolism of drugs and other compounds .
Additionally, this compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins. This interaction can lead to changes in the transcriptional activity of specific genes, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis . The compound also affects cellular signaling pathways by binding to kinases and other signaling proteins, leading to alterations in phosphorylation events and downstream signaling cascades.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in the formation of degradation products.
Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in cancer cell lines. Continuous exposure to the compound has been observed to result in the persistent activation of apoptotic pathways and inhibition of cell proliferation . These findings suggest that this compound may have potential as a long-term therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects, with no significant changes in physiological parameters . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity, as evidenced by elevated liver and kidney enzyme levels .
Threshold effects have also been observed, where a specific dosage range is required to achieve the desired therapeutic effects without inducing toxicity. For instance, in cancer models, a dosage range of 10-20 mg/kg has been found to be effective in inhibiting tumor growth without causing significant adverse effects . These findings highlight the importance of dosage optimization in the therapeutic application of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted from the body . The compound also affects metabolic flux by altering the activity of key enzymes involved in glycolysis and oxidative phosphorylation, leading to changes in metabolite levels and energy production .
Additionally, this compound can modulate the activity of enzymes involved in phase II metabolic reactions, such as glucuronidation and sulfation. These reactions facilitate the excretion of the compound and its metabolites, thereby reducing their toxicity and enhancing their clearance from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Once inside the cell, this compound can bind to intracellular proteins, such as albumin and other carrier proteins, facilitating its distribution to different cellular compartments .
The localization and accumulation of this compound within specific tissues are influenced by factors such as tissue perfusion, binding affinity to cellular components, and the presence of specific transporters. For instance, higher concentrations of the compound have been observed in the liver and kidneys, organs that are involved in its metabolism and excretion .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and energy production . The presence of specific targeting signals and post-translational modifications can direct this compound to these compartments, enhancing its efficacy and specificity .
In the mitochondria, this compound can interact with mitochondrial enzymes and proteins, leading to alterations in mitochondrial function and energy production. This interaction can result in the induction of apoptosis and other cellular processes that are critical for maintaining cellular homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dibromobenzothiazole can be synthesized through several methods. One common approach involves the bromination of benzothiazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs in an organic solvent like chloroform or carbon tetrachloride under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of bromine utilization .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromobenzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed: The major products formed from these reactions include various substituted benzothiazoles, which can be further utilized in different applications .
Scientific Research Applications
2,5-Dibromobenzothiazole has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of pharmaceutically active compounds and organic semiconductors.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Bromobenzothiazole: A mono-brominated derivative with similar reactivity but different applications.
2,6-Dibromobenzothiazole: Another dibrominated derivative with bromine atoms at different positions, leading to distinct chemical properties.
Benzothiazole: The parent compound without bromine substitution, used in various industrial applications
Uniqueness: 2,5-Dibromobenzothiazole is unique due to its specific bromine substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .
Properties
IUPAC Name |
2,5-dibromo-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2NS/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVJGOIARLIDRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677314 | |
| Record name | 2,5-Dibromo-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019111-64-8 | |
| Record name | 2,5-Dibromo-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



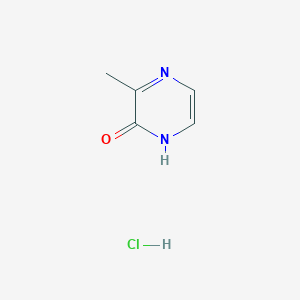

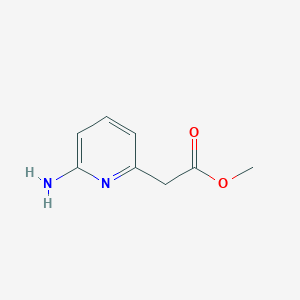

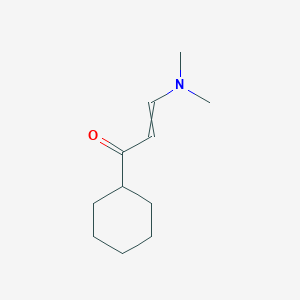
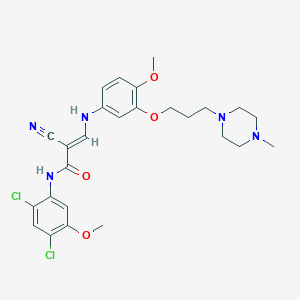
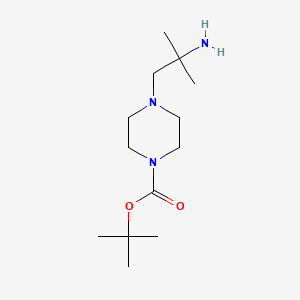
![6-{[(3-Hydroxyphenoxy)diazenyl]oxy}[1,1'-biphenyl]-2-ol](/img/structure/B1454857.png)


